![molecular formula C22H18N4O4S3 B2725512 Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040653-98-2](/img/no-structure.png)

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

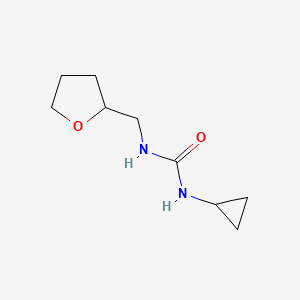

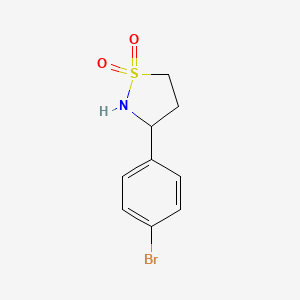

Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The literature data analysis shows that these compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular formula of this compound is C22H18N4O4S3 . The structure of such compounds is often established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : This compound serves as a precursor for synthesizing a broad range of heterocyclic compounds, including pyrroles, pyridines, coumarins, and more. These synthesized products have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antiparkinsonian and Neuroprotective Effects : Derivatives of this compound have shown significant antiparkinsonian activity in experimental models. They have been evaluated for their ability to mitigate haloperidol-induced catalepsy and oxidative stress in mice, suggesting potential therapeutic applications for Parkinson's disease (Azam et al., 2009).

Antitumor Activity : Research has identified potent antitumor activities against liver and breast cancer cell lines. This has been attributed to the structural features of the compound and its derivatives, indicating their potential as a basis for developing new anticancer drugs (Edrees & Farghaly, 2017).

Chemical Synthesis and Modification

Facile Synthesis Techniques : The compound has been involved in studies focusing on facile synthesis techniques for creating novel heterocyclic systems. This includes exploring reactions with various reagents to generate biocidally active compounds against a range of microorganisms, indicating its versatility in chemical synthesis (Youssef et al., 2011).

Development of Fluorescent Agents : Investigations into the fluorescent properties of related heterocyclic derivatives have been conducted. These studies aim to develop novel fluorescent whitening agents for industrial applications, such as enhancing the brightness of polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Agents : New quinazolines with potential antimicrobial activities have been synthesized, showcasing the compound's role in creating agents that may be effective against bacterial and fungal pathogens (Desai et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting a broad-spectrum biological activity .

Biochemical Pathways

Similar compounds have been found to influence oxidative processes in the organism .

Result of Action

Similar compounds have been found to possess diverse biological activities .

Future Directions

The potential of compounds with a pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 2-amino-3-phenylpropanoate with 2-chloroacetyl chloride to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate. This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate. The final step involves the cyclization of this intermediate with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Starting Materials": [ "Ethyl 2-amino-3-phenylpropanoate", "2-chloroacetyl chloride", "2-mercapto-5-methyl-1,3,4-thiadiazole", "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one" ], "Reaction": [ "Step 1: Ethyl 2-amino-3-phenylpropanoate is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate.", "Step 2: Ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate.", "Step 3: Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate is cyclized with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one in the presence of a base such as sodium hydride to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |

CAS No. |

1040653-98-2 |

Molecular Formula |

C22H18N4O4S3 |

Molecular Weight |

498.59 |

IUPAC Name |

ethyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)14-10-6-7-11-15(14)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |

InChI Key |

PDMVABJMUWHXRX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

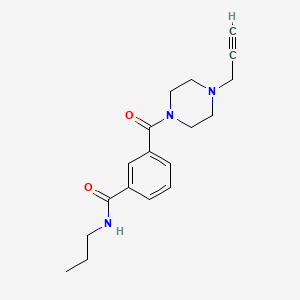

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

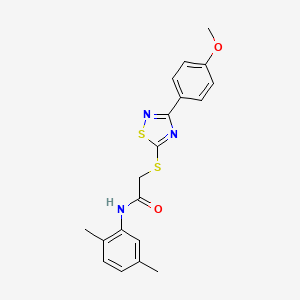

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

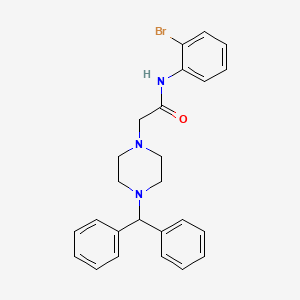

![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)